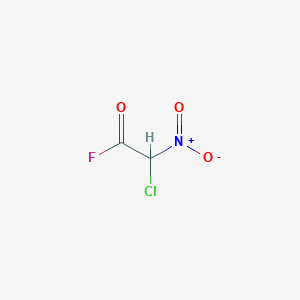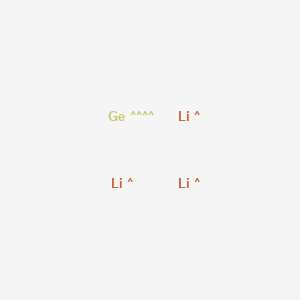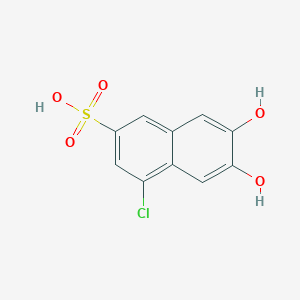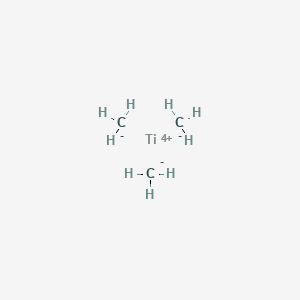
2,2',2'',2'''-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’‘,2’‘’-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its unique structure, which includes an anthracene core with four propanedinitrile groups attached at the 1, 4, 5, and 8 positions. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’‘,2’‘’-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sulfuric acid (H₂SO₄) for sulfonation and aluminum chloride (AlCl₃) for Friedel-Crafts acylation are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and reduced forms of the original compound.
Scientific Research Applications
2,2’,2’‘,2’‘’-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a model compound for studying PAH behavior.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 2,2’,2’‘,2’‘’-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile involves its interaction with molecular targets and pathways within biological systems. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and cellular damage .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: Another PAH with three fused rings but a different arrangement, known for its use in the synthesis of pharmaceuticals and agrochemicals.
Naphthalene: A two-ring PAH used in mothballs and as a precursor for various chemical syntheses.
Uniqueness
2,2’,2’‘,2’‘’-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile is unique due to its specific substitution pattern and the presence of multiple propanedinitrile groups. This structure imparts distinct electronic and steric properties, making it valuable for specialized applications in materials science and organic electronics.
Properties
CAS No. |
113446-75-6 |
|---|---|
Molecular Formula |
C26H6N8 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-[4,5,8-tris(dicyanomethylidene)anthracen-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C26H6N8/c27-7-15(8-28)19-1-2-20(16(9-29)10-30)24-6-26-22(18(13-33)14-34)4-3-21(17(11-31)12-32)25(26)5-23(19)24/h1-6H |
InChI Key |
HVDFMCUYENBBOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C#N)C#N)C2=CC3=C(C=C2C1=C(C#N)C#N)C(=C(C#N)C#N)C=CC3=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine](/img/structure/B14296671.png)



![Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14296693.png)


![2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid](/img/structure/B14296733.png)
![7-Azidotetrazolo[1,5-a]pyrimidine](/img/structure/B14296734.png)

![N-[(Diphenylmethylidene)carbamoyl]benzamide](/img/structure/B14296742.png)


![6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile](/img/structure/B14296768.png)
